4-Iodopyrazole

Catalog No.
S574729
CAS No.
3469-69-0
M.F
C3H3IN2
M. Wt
193.97 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodopyrazole

CAS Number

3469-69-0

Product Name

4-Iodopyrazole

IUPAC Name

4-iodo-1H-pyrazole

Molecular Formula

C3H3IN2

Molecular Weight

193.97 g/mol

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N

SMILES

C1=C(C=NN1)I

Synonyms

4-Iodo-pyrazole; 4-Iodo-1H-pyrazole;

Canonical SMILES

C1=C(C=NN1)I
  • Intermediate for biologically active compounds: 4-Iodopyrazole serves as a key building block for the synthesis of various biologically active molecules. Its reactive iodine group allows for further modifications through reactions like coupling or substitution, leading to diverse compounds with potential pharmaceutical applications [].
  • Study of protein-ligand interactions: Researchers utilize 4-iodopyrazole as a probe molecule to investigate protein-ligand interactions. The iodine atom acts as a heavy atom in X-ray crystallography studies, aiding in the visualization and understanding of how small molecules bind to specific proteins [].
  • Exploration of catalytic processes: 4-Iodopyrazole participates in research on catalytic processes, particularly in palladium-mediated coupling reactions. These reactions involve the formation of carbon-carbon bonds using specific catalysts, and 4-iodopyrazole acts as a model substrate for studying the efficiency and selectivity of these reactions [].

The origin of 4-iodopyrazole's synthesis is not clearly documented in scientific literature. However, its significance lies in its potential as a building block for the synthesis of more complex molecules with desired properties. Researchers are exploring its use in the development of pharmaceuticals and functional materials [].


Molecular Structure Analysis

4-Iodopyrazole possesses a planar pentagonal structure with nitrogen atoms at positions 1 and 3 and an iodine atom at position 4. The lone pairs on the nitrogen atoms contribute to the aromaticity of the ring, influencing its reactivity []. The C-I bond exhibits a polar covalent character due to the significant difference in electronegativity between carbon and iodine.


Chemical Reactions Analysis

  • Nucleophilic Substitution

    The iodine atom, a good leaving group, can be replaced by other nucleophiles under appropriate reaction conditions. For instance, reaction with Grignard reagents could lead to the formation of new C-C bonds [].

  • C-H Activation

    The relatively acidic protons adjacent to the nitrogen atoms might be susceptible to deprotonation by strong bases, allowing for further functionalization of the ring [].

Balanced Chemical Equation (Nucleophilic Substitution):

C3H3IN2 (4-Iodopyrazole) + CH3MgBr (Methylmagnesium bromide) -> C4H6IN2 (N-Methyl-4-iodopyrazole) + MgBrI (Magnesium bromide iodide)

Note

This is a hypothetical reaction, and the actual conditions and yields would require further investigation.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the high molecular weight of iodine.
  • Melting Point: Expected to be moderately high due to the presence of intermolecular forces like dipole-dipole interactions and London dispersion forces.
  • Boiling Point: Presumed to be high due to the ring structure and the presence of iodine.
  • Solubility: Limited solubility in water due to the nonpolar nature of the aromatic ring and the bulky iodine atom. Might show better solubility in organic solvents.
  • Stability: The C-I bond is generally stable, but the molecule might be susceptible to decomposition under strong acidic or basic conditions.

Currently, there is no documented information regarding a specific mechanism of action for 4-iodopyrazole in biological systems.

Further Research:

4-Iodopyrazole presents a promising avenue for research in various fields. Future studies could explore:

  • Development of synthetic methods for incorporating 4-iodopyrazole into more complex molecules with desired functionalities.
  • Investigation of its potential biological activity and interaction with specific targets.
  • Evaluation of its physical and chemical properties in detail for optimal utilization.

XLogP3

1.7

LogP

1.7
1.7 (LogP)

Melting Point

108-110 °C
109.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3469-69-0

Wikipedia

4-iodopyrazole

Dates

Modify: 2023-08-15

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